molecular formula C7H14ClNO3 B13723448 Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride

Cat. No.: B13723448
M. Wt: 195.64 g/mol
InChI Key: CWMRZHKKFVVBEH-UHFFFAOYSA-N
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Description

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is the hydrochloride salt form of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, which is a methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . This compound is known for its role as a metabolite and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.

    Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(4-9)8-6;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

CWMRZHKKFVVBEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CO.Cl

Origin of Product

United States

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